molecular formula C23H23NO4 B5536443 4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5536443
M. Wt: 377.4 g/mol
InChI Key: FVEDVONQRVSCPX-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that features a quinolinedione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinedione Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a diketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinolinedione core can be reduced to form a dihydroquinoline derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antioxidant and anti-inflammatory properties.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: These compounds share similar antioxidant properties.

    Quinolinedione derivatives: These compounds are studied for their potential in medicinal chemistry and materials science.

Uniqueness

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-13-3-5-14(6-4-13)16-9-18-23(20(26)10-16)17(12-22(27)24-18)15-7-8-19(25)21(11-15)28-2/h3-8,11,16-17,25H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDVONQRVSCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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